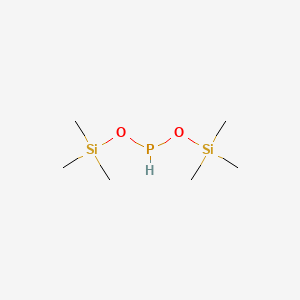
2-Fluoro-4-iodopyridine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodopyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodopyridine-5-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative followed by the introduction of the acetonitrile group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodopyridine-5-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex molecular structures.
Scientific Research Applications
2-Fluoro-4-iodopyridine-5-acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodopyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-4-iodo-pyridin-3-yl)-methanol
- (6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
2-Fluoro-4-iodopyridine-5-acetonitrile is unique due to its specific combination of fluorine, iodine, and acetonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H4FIN2 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2-(6-fluoro-4-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-7-3-6(9)5(1-2-10)4-11-7/h3-4H,1H2 |
InChI Key |
TWCBACMXWWICMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CC#N)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-4-[(3,4-dichlorophenyl)methyl]-6-methylphenol](/img/structure/B8616452.png)
![2-phenyl-3H-imidazo[4,5-b]pyridin-6-ylamine](/img/structure/B8616459.png)
![Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate](/img/structure/B8616466.png)
![2-[2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-yl]ethanol](/img/structure/B8616476.png)



![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8616517.png)
